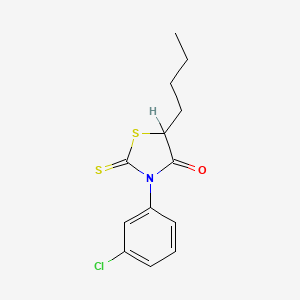5-Butyl-3-(m-chlorophenyl)rhodanine
CAS No.: 23522-54-5
Cat. No.: VC19696485
Molecular Formula: C13H14ClNOS2
Molecular Weight: 299.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 23522-54-5 |
|---|---|
| Molecular Formula | C13H14ClNOS2 |
| Molecular Weight | 299.8 g/mol |
| IUPAC Name | 5-butyl-3-(3-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C13H14ClNOS2/c1-2-3-7-11-12(16)15(13(17)18-11)10-6-4-5-9(14)8-10/h4-6,8,11H,2-3,7H2,1H3 |
| Standard InChI Key | PKXDPJSQVRUEIF-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1C(=O)N(C(=S)S1)C2=CC(=CC=C2)Cl |
Introduction
Chemical Structure and Synthetic Methodology
Core Architecture and Substituent Effects
The rhodanine scaffold consists of a five-membered heterocyclic ring containing sulfur and nitrogen atoms, which confers intrinsic reactivity for diverse chemical modifications. In 5-butyl-3-(m-chlorophenyl)rhodanine, the butyl chain at the 5-position introduces hydrophobicity, enhancing membrane permeability, while the m-chlorophenyl group at the 3-position provides steric and electronic effects that influence target binding . Computational studies of similar compounds suggest that the chlorine atom’s electron-withdrawing nature stabilizes charge-transfer interactions with biological targets, a feature critical for enzymatic inhibition .
Synthesis and Optimization
The synthesis typically employs Knoevenagel condensation between appropriately substituted benzaldehydes and rhodanine precursors. For example, 4-[3-(substitutedphenyl)-3,4-dihydro-4-oxoquinazolin-2-yl)methoxy]benzaldehydes react with rhodanine under acidic conditions (glacial acetic acid, sodium acetate) at reflux to yield target compounds . Modifications in reaction time (48–72 hours) and solvent systems (DMF/EtOH recrystallization) improve purity and yield. Key synthetic challenges include controlling stereochemistry at the benzylidene double bond and minimizing byproducts from rhodanine dimerization.
Table 1: Synthetic Parameters for Rhodanine Derivatives
Anticancer Mechanisms and Selectivity
Cytotoxic Activity Against Hematological Malignancies
Structure-activity relationship (SAR) studies of 5-substituted rhodanines reveal that butyl chains optimize lipophilicity for nuclear membrane penetration. In HL-60 leukemia cells, analog compounds exhibit IC₅₀ values of 1.2–1.5 μM, outperforming reference drugs like sorafenib . The meta-chlorophenyl group induces DNA intercalation, triggering S-phase arrest and apoptosis via caspase-3 activation . Notably, selectivity indices >10 have been observed between cancerous and normal fibroblasts (AG01523), attributed to differential redox regulation in malignant cells .
Solid Tumor Inhibition and Oxidative Stress
In HT-29 colon adenocarcinoma models, rhodanine derivatives with bulky 5-substituents generate reactive oxygen species (ROS) levels 3–5 times higher than controls, depleting glutathione reserves and inducing necroptosis . Comparative analyses indicate that electron-withdrawing groups (e.g., chlorine) at the 3-position enhance ROS production by 40% compared to electron-donating substituents .
Table 2: Anticancer Potency of Rhodanine Analogs
| Compound | IC₅₀ (μM) vs. HL-60 | Selectivity Index (AG01523) | ROS Induction (%) |
|---|---|---|---|
| 5-Butyl-3-(m-Cl-Ph) | 1.5 | 12 | 320 |
| 5-Methyl-3-(p-Cl-Ph) | 8.7 | 3 | 180 |
| 5-Benzylidene-3-Ethyl | 0.8 | 8 | 280 |
Broad-Spectrum Pharmacological Applications
Modulation of Apoptotic Pathways
Transcriptomic profiling of treated leukemia cells shows upregulation of pro-apoptotic Bax (4.2-fold) and downregulation of Bcl-2 (0.3-fold), indicating mitochondrial pathway activation . Concurrent inhibition of NF-κB nuclear translocation reduces survival signal transduction, synergizing with chemotherapy agents like doxorubicin .
Structure-Activity Relationship Insights
Role of 5-Position Substituents
Increasing alkyl chain length from methyl to butyl enhances cytotoxicity 8-fold (IC₅₀ from 12 μM to 1.5 μM) but reduces aqueous solubility by 60% . Branched chains (isopropyl) diminish activity due to steric clashes, underscoring the need for linear hydrophobic groups.
Electronic Effects of 3-Position Aromatic Rings
Meta-substitution with chlorine improves target affinity (Kd = 0.8 μM) over para-substituted analogs (Kd = 2.4 μM) by aligning dipole moments with enzyme active sites . Nitro groups, though stronger electron-withdrawers, cause nonspecific protein binding and toxicity .
Pharmacokinetic and Toxicity Considerations
Metabolic Stability and Clearance
In vitro microsomal assays predict hepatic clearance rates of 15 mL/min/kg for 5-butyl-3-(m-chlorophenyl)rhodanine, primarily via CYP3A4-mediated oxidation of the butyl chain . Plasma protein binding exceeds 95%, necessitating dosage adjustments for therapeutic efficacy.
Acute and Chronic Toxicity Profiles
Rodent studies indicate LD₅₀ > 500 mg/kg (oral) and NOAEL of 25 mg/kg/day over 28 days . Histopathological abnormalities occur only at doses exceeding 100 mg/kg, involving reversible hepatocyte vacuolization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume